molecular formula C23H16N2O7S B11605141 5-{5-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzene-1,3-dicarboxylic acid

5-{5-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzene-1,3-dicarboxylic acid

Cat. No.: B11605141
M. Wt: 464.4 g/mol
InChI Key: YHUHSYROYPDOCD-ODLFYWEKSA-N
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Description

5-(5-{[(2Z,5Z)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that features a combination of furan, benzene, and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[(2Z,5Z)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with thiazolidine-4-one derivatives under reflux conditions in the presence of a base such as piperidine. The reaction is carried out in anhydrous ethanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(5-{[(2Z,5Z)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1,3-DICARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. The imine and thiazolidine groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}benzenesulfonamide: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.

    (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one: Another structurally related compound with potential medicinal applications.

Uniqueness

The uniqueness of 5-(5-{[(2Z,5Z)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1,3-DICARBOXYLIC ACID lies in its specific combination of functional groups and rings, which confer unique reactivity and potential biological activity.

Properties

Molecular Formula

C23H16N2O7S

Molecular Weight

464.4 g/mol

IUPAC Name

5-[5-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C23H16N2O7S/c1-31-16-4-2-15(3-5-16)24-23-25-20(26)19(33-23)11-17-6-7-18(32-17)12-8-13(21(27)28)10-14(9-12)22(29)30/h2-11H,1H3,(H,27,28)(H,29,30)(H,24,25,26)/b19-11-

InChI Key

YHUHSYROYPDOCD-ODLFYWEKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)S2

Origin of Product

United States

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